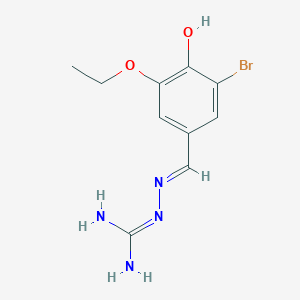

(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Activities

The compound (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide, although not directly mentioned, is closely related to various synthesized compounds that demonstrate significant biological activities. For instance, derivatives synthesized through reactions involving hydrazine hydrate and various aromatic aldehydes have shown notable anticancer activities across a spectrum of cancer cell lines, including non-small cell lung, colon, breast, and leukemia, among others, at a fixed dose of 10 μM (Bekircan et al., 2008). Similarly, novel 1,2,4‐Triazole derivatives, starting from related compounds, have demonstrated anti‐lipase and anti‐urease activities, offering potential therapeutic avenues for treating diseases related to these enzymes (Bekircan et al., 2014).

Antimicrobial and Anticancer Properties

Dioxomolybdenum(VI) complexes derived from structurally similar hydrazinecarbothioamide ligands have been studied for their DNA binding, cleavage, and antitumor properties, exhibiting more pronounced activity than 5-fluorouracil against colorectal cancer cell lines (Hussein et al., 2015). This showcases the compound's relevance in the synthesis of chemotherapeutic agents.

Enzyme Inhibition and Antioxidant Activities

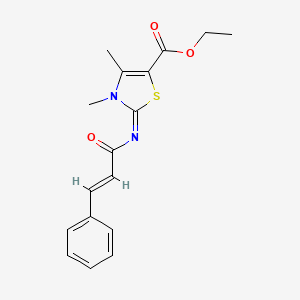

Compounds synthesized from this compound or its analogs have shown significant enzyme inhibition and antioxidant activities. For example, novel Schiff bases containing a thiazole ring have displayed potent anti-bacterial and anti-fungal activities, highlighting the therapeutic potential of these compounds in addressing microbial infections (Bharti et al., 2010).

DNA-Binding Studies

(E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, a compound closely related to the one , has been synthesized and analyzed for its DNA-binding properties. Hirshfeld surface analysis and DFT studies confirm its capability to interact with DNA, suggesting potential applications in gene therapy or as a tool in molecular biology research (Channar et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-2-17-8-4-6(3-7(11)9(8)16)5-14-15-10(12)13/h3-5,16H,2H2,1H3,(H4,12,13,15)/b14-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMGMPLPVUXCOF-LHHJGKSTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NN=C(N)N)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/N=C(N)N)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)

![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-propylpentanamide](/img/structure/B2893899.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)

![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)